molecular formula C9H13NO3S B2490600 Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate CAS No. 933971-17-6

Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate

Cat. No. B2490600
CAS RN: 933971-17-6
M. Wt: 215.27
InChI Key: NBKKBCXVNGZSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate (TBOTA) is an organic compound belonging to the class of thiazoles. It is a white, crystalline solid with a melting point of 155-157 °C and a boiling point of 139-141 °C. TBOTA has a wide range of applications in the fields of organic synthesis and medicinal chemistry.

Scientific Research Applications

Conversion of Aromatic Nitriles

Tert-butyl acetate can be used to convert aromatic nitriles to the corresponding N-tert-butylamides catalyzed by sulfuric acid .

Conversion of S-tert-Butyl-L-cysteine Hydrochloride

It can also be used to convert S-tert-Butyl-L-cysteine hydrochloride to S-tert-butyl-L-cysteine tert-butyl ester hydrochloride .

Crystal Structure Analysis

The crystal structure of compounds similar to “Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate” has been analyzed, providing insights into its molecular structure .

properties

IUPAC Name

tert-butyl 2-(4-oxo-1,3-thiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-9(2,3)13-8(12)4-7-10-6(11)5-14-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKKBCXVNGZSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC(=O)CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate

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